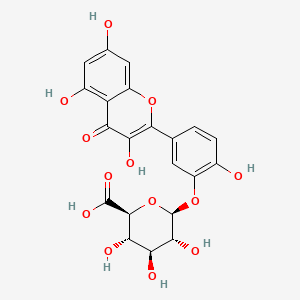
Quercetin-3'-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quercetin 3'-O-glucuronide belongs to the class of organic compounds known as flavonoid o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid. Quercetin 3'-O-glucuronide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Quercetin 3'-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, quercetin 3'-O-glucuronide is primarily located in the cytoplasm.
科学研究应用
Neuroprotective Effects
Alzheimer's Disease and Neurogenesis
Recent studies have highlighted the potential of Q3G in combating neurodegenerative diseases such as Alzheimer's disease (AD). Research utilizing network pharmacology and molecular docking has shown that Q3G binds effectively to multiple targets involved in AD pathology, such as AKT1 and TNF, suggesting its role in neuroprotection through modulation of neuroinflammatory pathways . Additionally, Q3G has been shown to promote the proliferation and migration of neural stem cells (NSCs), enhancing neurogenesis. In vivo studies demonstrated that Q3G increased the number of BrdU-positive cells in the dentate gyrus of mice, indicating its potential for therapeutic applications in neurodegenerative conditions .
Nephroprotective Properties
Cisplatin-Induced Nephrotoxicity
Q3G has been investigated for its protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. In vitro studies showed that Q3G significantly mitigated cisplatin-induced cytotoxicity in renal tubular cell lines. The mechanism appears to involve antioxidant activity and modulation of apoptosis pathways, suggesting that Q3G could serve as a protective agent in clinical settings where nephrotoxicity is a concern .
Anti-Inflammatory and Antioxidant Actions
Pulmonary Injury
Q3G has demonstrated significant anti-inflammatory properties in models of pulmonary injury. In experiments involving lipopolysaccharide (LPS)-induced inflammation, Q3G reduced lung edema and improved pulmonary function parameters. It also inhibited pro-inflammatory cytokine secretion, apoptosis, and pyroptosis in lung cells, underscoring its potential as a chemopreventive agent against respiratory inflammation .
Metabolic Regulation
Enzyme Inhibition
Research indicates that Q3G exhibits inhibitory effects on various enzymes, including aldehyde dehydrogenase 2 (ALDH2), which is crucial for alcohol metabolism. The inhibition of ALDH2 by Q3G could have implications for alcohol-related disorders and metabolic syndrome, as it raises acetaldehyde levels . This aspect highlights the need for further exploration into how Q3G can influence metabolic pathways.
Pharmacokinetics and Bioavailability
Comparative Studies with Quercetin
Pharmacokinetic studies reveal that Q3G has enhanced bioavailability compared to quercetin due to its glucuronidation process, which allows for better absorption and tissue distribution. After oral administration, Q3G showed higher plasma concentrations and prolonged retention in tissues compared to quercetin itself . This property makes Q3G a promising candidate for dietary supplements aimed at delivering the health benefits associated with quercetin.
Summary Table of Applications
| Application Area | Effect/Outcome | Mechanism/Notes |
|---|---|---|
| Neuroprotection | Reduces AD severity; promotes NSC proliferation | Modulates AKT signaling; anti-inflammatory effects |
| Nephroprotection | Protects against cisplatin nephrotoxicity | Antioxidant activity; reduces apoptosis |
| Anti-inflammatory | Ameliorates pulmonary injury | Inhibits cytokine release; prevents cell death |
| Metabolic regulation | Inhibits ALDH2; affects alcohol metabolism | Raises acetaldehyde levels |
| Pharmacokinetics | Higher bioavailability than quercetin | Enhanced absorption; prolonged tissue retention |
属性
CAS 编号 |
328006-77-5 |
|---|---|
分子式 |
C21H18O13 |
分子量 |
478.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-7-4-9(24)12-11(5-7)32-18(15(27)13(12)25)6-1-2-8(23)10(3-6)33-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1 |
InChI 键 |
LBJLXDMWOKJIPQ-JENRNSKYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
手性 SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















